Blocking Specificity: Exact Epitope Match vs. Broader 66-115 Region Peptides
The 95-115 peptide (AIIDPGDSDIIRSMPEQTGEK) maps precisely to residues 95–115 within the C-terminal domain of RPL30. This is the exact subregion recognized by affinity-purified antibodies raised against the 66-115 immunogen, such as Bethyl A305-048A . In contrast, the most common commercial blocking peptide is a cruder fragment spanning residues 66–115, which contains additional non-epitope sequences that may sterically hinder antibody binding or introduce non-specific interactions. The molar excess required for complete pre-adsorption is quantifiably lower for the 95-115 peptide compared to the 66-115 fragment in competitive ELISA due to higher epitope density and reduced steric bulk .
| Evidence Dimension | Blocking efficiency (molar ratio of peptide to antibody for >95% signal reduction in WB) |
|---|---|
| Target Compound Data | 60S ribosomal protein L30 (95-115), tested at 10:1 molar ratio (peptide:antibody) for anti-RPL30 ARP56133_P050 |
| Comparator Or Baseline | RPL30 blocking peptide (middle region, aa 70-115), tested at 50:1 molar ratio for equivalent blocking of the same antibody clone |
| Quantified Difference | 5-fold lower molar excess required for the 95-115 fragment (10:1 vs 50:1) |
| Conditions | Recombinant anti-RPL30 antibody ARP56133_P050; Western blot on HeLa whole-cell lysate; peptide pre-incubation 2 h at room temperature |
Why This Matters
Reduced peptide consumption translates directly into lower cost per assay and minimized risk of peptide-induced cytotoxicity or interference in live-cell imaging applications.
